REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[Cl:5][C:6]1[CH:17]=[CH:16][C:9]([CH2:10][NH:11][C:12](=[O:15])[CH2:13][CH3:14])=[CH:8][C:7]=1[CH:18]=O.[BH4-].[Na+].[OH-].[Na+]>CO>[Cl:5][C:6]1[CH:17]=[CH:16][C:9]([CH2:10][NH:11][C:12](=[O:15])[CH2:13][CH3:14])=[CH:8][C:7]=1[CH2:18][NH:4][CH:1]1[CH2:3][CH2:2]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(CNC(CC)=O)C=C1)C=O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
918 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvents were partially removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the aq. residue was extracted with EtOAc (2×)
|
Type
|
WASH
|
Details
|
extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the crude by FC(CH2Cl2→MeOH/CH2Cl2 1:9)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(CNC(CC)=O)C=C1)CNC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.62 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |